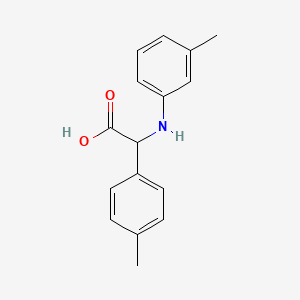

p-Tolyl-m-tolylamino-acetic acid

説明

p-Tolyl-m-tolylamino-acetic acid is a substituted acetic acid derivative featuring two aromatic tolyl groups linked via an amino group. The "p-tolyl" group refers to a para-methylphenyl substituent (─C₆H₄─CH₃ at the para position), while the "m-tolyl" group denotes a meta-methylphenyl substituent (─C₆H₃(CH₃)─ at the meta position). The amino group (─NH─) bridges these two aromatic rings to the acetic acid backbone (─CH₂─COOH).

特性

分子式 |

C16H17NO2 |

|---|---|

分子量 |

255.31 g/mol |

IUPAC名 |

2-(3-methylanilino)-2-(4-methylphenyl)acetic acid |

InChI |

InChI=1S/C16H17NO2/c1-11-6-8-13(9-7-11)15(16(18)19)17-14-5-3-4-12(2)10-14/h3-10,15,17H,1-2H3,(H,18,19) |

InChIキー |

UHKZOIYASLZHGV-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)C(C(=O)O)NC2=CC=CC(=C2)C |

製品の起源 |

United States |

生物活性

p-Tolyl-m-tolylamino-acetic acid (CAS: 21911-69-3) is a compound that has garnered attention in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological implications, focusing on its anti-inflammatory and analgesic properties, interactions with biological macromolecules, and potential applications in drug development.

Chemical Structure and Synthesis

p-Tolyl-m-tolylamino-acetic acid is characterized by a tolyl group attached to an amino-acetic acid structure, with the molecular formula and a molecular weight of approximately 165.19 g/mol. It can be synthesized through various methods, including the reaction of p-toluidine with chloroacetic acid in the presence of a base. The compound is typically a white to off-white crystalline solid that is soluble in water and organic solvents.

Synthesis Methods:

- Method 1: Reaction of p-toluidine with chloroacetic acid.

- Method 2: Multicomponent protocols involving formaldehyde and ethyl pyruvate under acidic conditions .

Biological Activities

Research indicates that p-Tolyl-m-tolylamino-acetic acid exhibits several biological activities, particularly in the context of inflammation and pain management. Its structure allows it to interact with various biological targets, which may influence pathways related to pain and inflammation.

Anti-inflammatory and Analgesic Properties

Studies have shown that this compound may possess anti-inflammatory effects. Its derivatives are being investigated for enhanced efficacy in modulating inflammatory responses. The compound's ability to interact with specific receptors or enzymes suggests potential therapeutic applications in managing conditions characterized by inflammation.

Interaction with Biological Macromolecules

The interactions of p-Tolyl-m-tolylamino-acetic acid with proteins and enzymes are critical for understanding its biological activity. Research has highlighted its effects on enzyme activity and protein binding, which could lead to modulation of various biological pathways essential for drug design.

Key Findings:

- The compound has been shown to affect protein-protein interactions (PPIs), making it a valuable tool in proteomics research.

- It serves as a component in biotinylation reagents used for proximity labeling techniques.

Comparative Analysis with Similar Compounds

To better understand the unique properties of p-Tolyl-m-tolylamino-acetic acid, it is useful to compare it with similar compounds. The following table summarizes some noteworthy analogs:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Amino-3-(p-tolyl)propanoic acid | C10H13NO2 | Exhibits neuroprotective effects; involved in neurotransmission. |

| 4-Aminobenzoic acid | C7H9NO2 | Known for its role as a para-aminobenzoic acid derivative; used in sunscreen products. |

| 2-Pyridinylalanine | C10H12N2O2 | Involved in various biochemical pathways; shows different pharmacological properties. |

p-Tolyl-m-tolylamino-acetic acid stands out due to its specific structural features that facilitate unique interactions within biological systems compared to simpler amino acids or aromatic amines.

Case Studies

Recent studies have focused on the antiproliferative activity of newly synthesized derivatives of p-Tolyl-m-tolylamino-acetic acid against cancer cell lines. For instance, one study evaluated several derivatives using the MTT assay, revealing varying degrees of cytotoxicity against MCF-7 breast cancer cells . The findings suggest that modifications to the core structure can enhance anticancer activity.

類似化合物との比較

Structural Analogues and Derivatives

The table below compares p-Tolyl-m-tolylamino-acetic acid with structurally related compounds based on substituents, molecular weight, and applications:

Key Differences in Properties

Acidity and Reactivity: p-Tolylacetic acid (pKa ~4.5–5.0) exhibits typical carboxylic acid behavior, forming salts and esters. In contrast, p-Tolyl-m-tolylamino-acetic acid likely has a lower pKa due to electron-withdrawing effects from the amino group, enhancing acidity .

Solubility and Polarity: p-Tolylacetic acid is sparingly soluble in water but miscible in organic solvents. 2-(Dimethylamino)-2-(p-tolyl)acetic acid shows enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its tertiary amine .

Thermal Stability :

- o-Tolyl acetate (CAS 533-18-6) has a boiling point of 83–85°C at 10 mmHg, while p-Tolylacetic acid ’s stability is higher due to stronger intermolecular hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。